molecular formula C14H14O6 B14233204 1,1'-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) CAS No. 405260-16-4

1,1'-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione)

Cat. No.: B14233204
CAS No.: 405260-16-4
M. Wt: 278.26 g/mol
InChI Key: BBNQMBJIERXDCY-UHFFFAOYSA-N
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Description

1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is a bifunctional carbonyl compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxy groups and two butane-1,3-dione groups attached to a phenylene ring. It is commonly used in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) can be synthesized through the acetylation of resorcinol in the presence of zinc chloride.

Industrial Production Methods

In industrial settings, the synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) follows similar principles but is scaled up to accommodate larger production volumes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) involves its interaction with various molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and participate in redox reactions. These interactions are essential for its applications in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is unique due to its specific arrangement of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical syntheses and research applications .

Properties

CAS No.

405260-16-4

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

1-[2,4-dihydroxy-5-(3-oxobutanoyl)phenyl]butane-1,3-dione

InChI

InChI=1S/C14H14O6/c1-7(15)3-11(17)9-5-10(12(18)4-8(2)16)14(20)6-13(9)19/h5-6,19-20H,3-4H2,1-2H3

InChI Key

BBNQMBJIERXDCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC(=C(C=C1O)O)C(=O)CC(=O)C

Origin of Product

United States

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